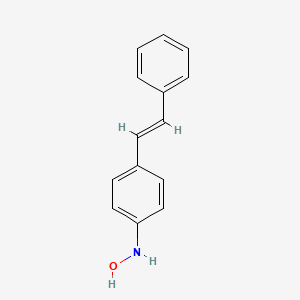
trans-N-Hydroxy-4-aminostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N-Hydroxy-4-aminostilbene: is a derivative of stilbene, a compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Hydroxy-4-aminostilbene typically involves the reduction of 4-nitrostilbene followed by hydroxylation. One common method includes the partial reduction of 4-nitrostilbene using aluminum amalgam, followed by acetylation . This process yields this compound with a melting point of approximately 200°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reduction and hydroxylation techniques. The process may be optimized for higher yields and purity through various reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: trans-N-Hydroxy-4-aminostilbene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction of nitro groups to amine groups is a key step in its synthesis.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Aluminum amalgam and hydrazine are frequently used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and aminated derivatives of stilbene, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: In chemistry, trans-N-Hydroxy-4-aminostilbene is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medical research due to its potential anticancer, antimicrobial, and anti-inflammatory properties. It is also studied for its role in inhibiting certain enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-N-Hydroxy-4-aminostilbene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Resveratrol: A well-known stilbene with antioxidant and anticancer properties.
Pterostilbene: Another stilbene derivative with potential health benefits, including anti-inflammatory and antidiabetic effects.
Combretastatin: A stilbene derivative used as a vascular disrupting agent in cancer therapy.
Uniqueness: trans-N-Hydroxy-4-aminostilbene is unique due to its specific hydroxylation and amination, which confer distinct biological activities and chemical reactivity. Its ability to form reactive intermediates and interact with various molecular targets sets it apart from other stilbene derivatives .
Properties
CAS No. |
53819-95-7 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-[4-[(E)-2-phenylethenyl]phenyl]hydroxylamine |
InChI |
InChI=1S/C14H13NO/c16-15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15-16H/b7-6+ |
InChI Key |
NERSJRGIHYMPEP-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NO |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


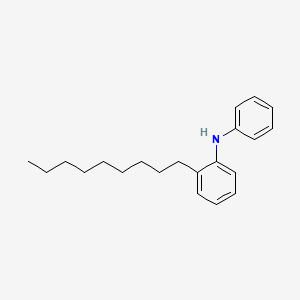
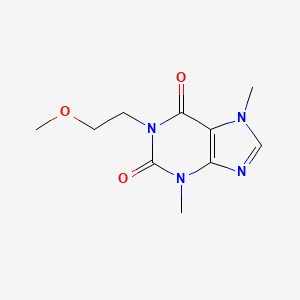
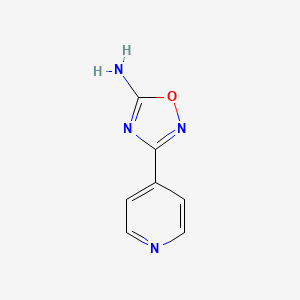
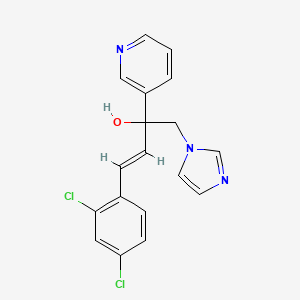
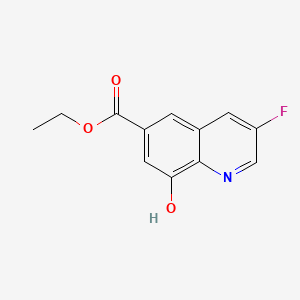
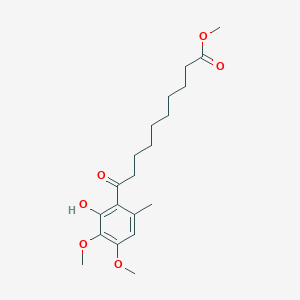
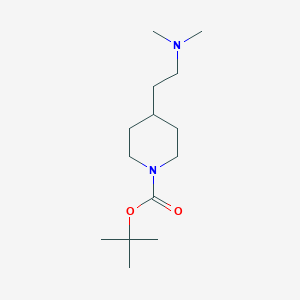
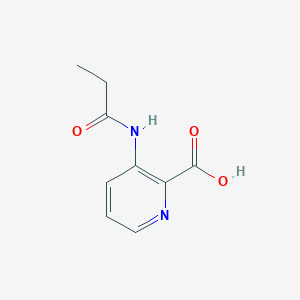
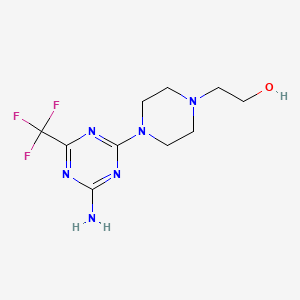
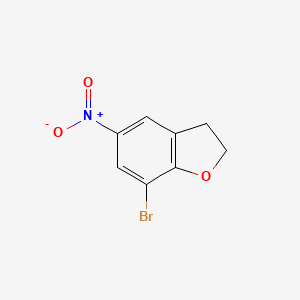
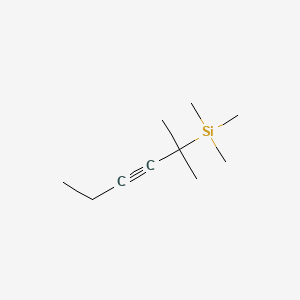
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)
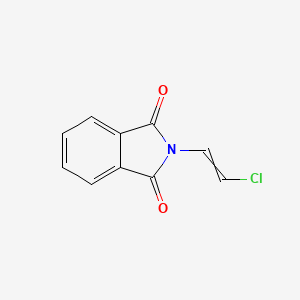
![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
